molecular formula C4H4N2O2 B071557 1-(1,3,4-Oxadiazol-2-yl)ethanone CAS No. 185445-00-5

1-(1,3,4-Oxadiazol-2-yl)ethanone

Cat. No. B071557
CAS RN: 185445-00-5
M. Wt: 112.09 g/mol
InChI Key: PLHSKWFURMYKIG-UHFFFAOYSA-N
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Description

1-(1,3,4-Oxadiazol-2-yl)ethanone is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . These compounds selectively interact with nucleic acids, enzymes, and globular proteins .


Synthesis Analysis

A convenient and efficient route has been developed to synthesize 1,3,4-oxadiazol-2 (3H)-ones from CO2, hydrazines and aryl or aliphatic aldehydes . The synthesis could proceed smoothly to afford the desired products in moderate to high yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . This structure has been confirmed by IR, NMR, and high-resolution mass spectra .

Scientific Research Applications

  • Antimicrobial Activity : A derivative, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3. This suggests its potential use as an antimicrobial agent (Salimon et al., 2011).

  • Antibacterial and Antifungal Activity : New 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones were synthesized and showed maximum activity against strains of S. aureus and P. aeruginosa. This suggests the usefulness of these compounds in treating bacterial and fungal infections (Fuloria et al., 2009).

  • Biological Properties : Novel 1,3,4-oxadiazole-3(2H)yl)ethanone derivatives were synthesized, and their biological properties were evaluated. They showed significant antimicrobial, anthelmintic, and anti-inflammatory activities, indicating their potential in therapeutic applications (Swamy, 2017).

  • Anti-staphylococcal Activity : Some new 1,3,4-Oxadiazole derivatives showed strong activity against several strains of Staphylococcus aureus, indicating their potential as anti-staphylococcal agents (Oliveira et al., 2012).

  • Cytotoxic Evaluation : Novel derivatives of 1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone were synthesized and showed good cytotoxicity on various cell lines, particularly Caco-2, indicating their potential use in cancer therapy (Adimule et al., 2014).

  • Optical and Thermal Properties : A novel heterocyclic compound was synthesized and characterized, showing potential in material science due to its optical and thermal properties (Shruthi et al., 2019).

Mechanism of Action

The mechanism of action of 1-(1,3,4-Oxadiazol-2-yl)ethanone and its derivatives involves the inhibition of various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Future Directions

The future directions for the research and development of 1-(1,3,4-Oxadiazol-2-yl)ethanone and its derivatives involve the design of new chemical entities with potential anti-infective activity . Structural modifications are important to ensure high cytotoxicity towards malignant cells . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

1-(1,3,4-oxadiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c1-3(7)4-6-5-2-8-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHSKWFURMYKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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